molecular formula C15H14N4O4S B2505558 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1021120-76-2

2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No. B2505558
CAS RN: 1021120-76-2
M. Wt: 346.36
InChI Key: JKQOBXAVAJNDAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs is carried out by chloroacetylation of amino benzothiazoles followed by a reaction with substituted piperazines in the presence of a base . Although the exact synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is not described, similar synthetic strategies could be employed, involving the formation of an amide linkage and introduction of a thioether moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound includes various functional groups that are crucial for their biological activity. For example, the presence of a benzothiazole ring and a piperazine moiety is significant in the analogs studied for COX-2 inhibition . The molecular docking studies in these papers help in understanding the interactions between the compounds and their target proteins.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typically nucleophilic substitution reactions, where an acyl chloride reacts with a nucleophile to form an amide bond . The introduction of a thioether group, as would be required for the synthesis of this compound, could involve a nucleophilic substitution with a thiol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the presence of aromatic systems and heteroatoms can affect the compound's solubility, stability, and reactivity. The compounds' anti-inflammatory and antioxidant activities suggest they are stable under biological conditions and can interact with biological molecules .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds structurally related to 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide have been explored for their potential in addressing diverse therapeutic areas. For instance, the synthesis and evaluation of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors reveal the importance of heterocyclic compounds in developing novel treatments for diseases where PI3K/mTOR pathways are implicated (Stec et al., 2011). These findings underline the potential for compounds like this compound in cancer research and treatment.

Organic Synthesis and Chemical Biology

Research on novel sulphonamide derivatives, as well as their synthesis and antimicrobial activity, indicates the versatility of these compounds in generating new chemical entities with potential antimicrobial properties (Fahim & Ismael, 2019). Such studies contribute to the broader understanding of how structural modifications can influence biological activity, paving the way for the development of new drugs.

Antitumor Activity

The design, synthesis, and evaluation of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrate the antiproliferative properties of these compounds against cancer cell lines, offering insights into the development of new anticancer agents (Wu et al., 2017). This area of research is critical for discovering new therapeutic options for various cancers.

Insecticidal Applications

The synthesis and insecticidal assessment against the cotton leafworm highlight the potential agricultural applications of heterocyclic compounds incorporating a thiadiazole moiety (Fadda et al., 2017). Such research is crucial for developing safer, more effective pest control methods.

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its structural similarity to known bioactive compounds, it may potentially influence pathways related to cellular signaling, metabolism, or gene expression .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Further experimental studies are needed to elucidate these effects .

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9(20)16-13-4-5-15(19-18-13)24-7-14(21)17-10-2-3-11-12(6-10)23-8-22-11/h2-6H,7-8H2,1H3,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQOBXAVAJNDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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